1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a carboxamide functional group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidine ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a subject of interest in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H25FN2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H25FN2O2/c1-4-18(2,3)20-17(23)14-11-16(22)21(12-14)10-9-13-5-7-15(19)8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,20,23) |
InChI Key |
NVBFYQBEUZJKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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